2-Ethyl-2-methylpentanoic acid 2-Ethyl-2-methylpentanoic acid 2-ethyl-2-methyl valeric ccid is a methyl-branched fatty acid.
Brand Name: Vulcanchem
CAS No.: 138134-74-4
VCID: VC0237339
InChI:
SMILES:
Molecular Formula: (C6H10O2)n
Molecular Weight: 0

2-Ethyl-2-methylpentanoic acid

CAS No.: 138134-74-4

Cat. No.: VC0237339

Molecular Formula: (C6H10O2)n

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

2-Ethyl-2-methylpentanoic acid - 138134-74-4

Specification

CAS No. 138134-74-4
Molecular Formula (C6H10O2)n
Molecular Weight 0

Introduction

Chemical Identification and Structure

Basic Information

2-Ethyl-2-methylpentanoic acid is identified by several key parameters presented in Table 1.

Table 1: Identification Parameters of 2-Ethyl-2-methylpentanoic acid

ParameterInformation
IUPAC Name2-ethyl-2-methylpentanoic acid
CAS Number5343-52-2
Molecular FormulaC₈H₁₆O₂
Molecular Weight144.21 g/mol
Synonyms2-ethyl-2-methyl valeric acid, α-Ethyl-α-methylvaleric acid, Valproic Acid Impurity K, Einecs 226-284-8, NSC 466
InChIInChI=1S/C8H16O2/c1-4-6-8(3,5-2)7(9)10/h4-6H2,1-3H3,(H,9,10)
SMILESCCCC(C)(CC)C(=O)O

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Structural Characteristics

The molecular structure of 2-Ethyl-2-methylpentanoic acid features a quaternary carbon atom at the alpha position, bearing both an ethyl and a methyl substituent. This quaternary carbon is connected to a propyl chain and a carboxylic acid group. The presence of the quaternary carbon results in a chiral center, allowing for the existence of enantiomers, specifically the (R) and (S) forms. The (S)-enantiomer has been identified with the CAS number 159225-52-2 .

The branched structure of this compound contributes to its distinctive physical and chemical properties compared to linear carboxylic acids of similar molecular weight, including reduced volatility and higher boiling point .

Physical and Chemical Properties

Physical State and Appearance

At room temperature, 2-Ethyl-2-methylpentanoic acid exists as a colorless to pale yellow liquid with a distinct pungent odor characteristic of carboxylic acids . Its physical appearance and sensory properties are consistent with other medium-chain branched carboxylic acids.

Thermodynamic and Physical Properties

The key thermodynamic and physical properties of 2-Ethyl-2-methylpentanoic acid are summarized in Table 2.

Table 2: Physical and Thermodynamic Properties

PropertyValueReference
Boiling Point215-220 °C
Density0.9187 g/cm³ (at 17 °C)
FormOil
ColorColorless to Yellow
pKa4.85 ± 0.40 (Predicted)

Solubility and Related Properties

The compound exhibits characteristic solubility patterns of mid-sized branched carboxylic acids. It has limited solubility in water due to its hydrophobic alkyl chains but is soluble in various organic solvents . The specific solubility information is presented in Table 3.

Table 3: Solubility Profile

SolventSolubility
ChloroformSlightly soluble
EthanolSlightly soluble
MethanolSlightly soluble
WaterPoor solubility
Organic solventsGenerally soluble

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Synthesis and Preparation Methods

Laboratory Scale Synthesis

A comprehensive method for preparing 2-Ethyl-2-methylpentanoic acid has been described in a patent. The synthesis involves multiple steps, beginning with the preparation of 2-cyanovalerate and progressing through several intermediates .

The synthesis pathway can be summarized as follows:

  • Preparation of 2-cyanovalerate from cyanoacetate, methanol, and bromopropane

  • Synthesis of 2-cyano-2-methyl valerate by reacting 2-cyano valerate with methyl iodide

  • Conversion to 2-cyano-2-methyl valeric acid

  • Preparation of 2-methylpentanenitrile

  • Formation of 2-ethyl-2-methylpentanenitrile

  • Final conversion to 2-ethyl-2-methyl valeric acid

The reaction conditions for the final conversion step include:

  • Addition of concentrated sulfuric acid at 80-85°C for 2-5 hours

  • Addition of sodium nitrite aqueous solution with stirring at 50-70°C for 0.5-5 hours

  • Cooling to 25°C, dilution with water, extraction with toluene

  • Treatment with sodium hydroxide solution at 50°C

  • Neutralization with hydrochloric acid to pH 1

  • Extraction with isopropyl acetate and concentration under reduced pressure

In one specific example, the yield of 2-ethyl-2-methyl valeric acid was 66% with a purity of 96% .

Industrial Production Methods

For industrial scale production, similar synthetic routes are employed with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and careful control of reaction parameters are essential for efficient production .

Applications and Uses

Chemical Industry Applications

2-Ethyl-2-methylpentanoic acid finds applications in various areas of the chemical industry:

  • Synthesis of esters for flavoring and fragrance applications

  • Production of surfactants for various industrial processes

  • Manufacturing of plasticizers for polymer industries

  • As a chemical intermediate in organic synthesis

Research Applications

In research, the compound serves several important roles:

  • As a reference standard for environmental analysis and testing

  • In biological studies to evaluate environmental chemicals

  • As a structural analog in toxicological evaluations of related compounds

  • For the identification and quantification of pharmaceutical impurities, particularly in valproic acid preparations

Biological Activity and Toxicology

Biological Interactions

As a carboxylic acid with a branched structure, 2-Ethyl-2-methylpentanoic acid can interact with various biological systems. These interactions include:

  • Participation in esterification reactions with alcohols in biological systems

  • Potential interaction with metabolic pathways involving branched-chain fatty acids

  • Possible inhibitory effects on certain enzymes due to its structural similarity to known enzyme inhibitors

Relationship to Other Compounds

Comparison with Similar Carboxylic Acids

2-Ethyl-2-methylpentanoic acid shares structural features with several other branched carboxylic acids. Table 4 presents a comparison of key properties with some structurally related compounds.

Table 4: Comparison with Structurally Related Compounds

CompoundCAS NumberToxicological ProfileNotes
2-Ethyl-2-methylpentanoic acid5343-52-2Potential irritant, specific systemic toxicity data limitedSubject of this review
2-Methylpentanoic acid97-61-0NOAEL: 250 mg/kg (developmental), no significant toxicity observedSimpler structure, lacks ethyl group
2-Ethylhexanoic acid149-57-5NOAEL: 100 mg/kg (developmental)Longer carbon chain
2-Propylhexanoic acid3274-28-0Limited toxicity dataStructural analog to valproic acid
2-Butylhexanoic acid3115-28-4< 1200 mg/kg (developmental), skeletal defects (lumbar ribs)More complex branching

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